5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique triazatricyclo structure, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzenesulfonyl chloride, morpholine, and various nitrogen-containing heterocycles. The key steps in the synthesis may involve:
Nucleophilic Substitution: Reaction of 4-chlorobenzenesulfonyl chloride with morpholine to form an intermediate sulfonamide.
Cyclization: Formation of the triazatricyclo structure through cyclization reactions involving nitrogen-containing heterocycles.
Functional Group Modifications: Introduction of the imino and methyl groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its complex ring system and functional groups can be utilized in the design of novel materials with specific properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds share a similar heterocyclic structure and are known for their biological activity.
Benzoxazoles: Another class of heterocyclic compounds with applications in medicinal chemistry and materials science.
Triazoles: Compounds containing a triazole ring, often used in pharmaceuticals and agrochemicals.
Uniqueness
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its triazatricyclo structure, which is not commonly found in other compounds
Properties
Molecular Formula |
C25H26ClN5O4S |
---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H26ClN5O4S/c1-17-4-2-10-31-23(17)28-24-20(25(31)32)16-21(36(33,34)19-7-5-18(26)6-8-19)22(27)30(24)11-3-9-29-12-14-35-15-13-29/h2,4-8,10,16,27H,3,9,11-15H2,1H3 |
InChI Key |
XGDXVCAFKMFZBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.